Cinametic acid - 35703-32-3

Cinametic acid

Catalog Number: EVT-336538
CAS Number: 35703-32-3
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinametic acid is a hydroxycinnamic acid.
Cinametic Acid is a choleretic agent. Cinametic acid relaxes the sphincter of Oddi and regulates hepato-biliary function. In addition, this agent is used in liver function tests.
Source

Cinnamic acid is predominantly sourced from the essential oils of cinnamon bark (Cinnamomum verum) and other plants. It can also be synthesized in laboratories using different chemical methods, such as the Perkin reaction or Knoevenagel condensation. The natural extraction process often yields lower concentrations compared to synthetic methods, which can produce higher purity levels.

Classification

Cinnamic acid is classified under several categories:

  • Chemical Class: Phenolic acids
  • Functional Group: Carboxylic acids
  • Natural Occurrence: Found in cinnamon oil and other essential oils
  • Synthetic Methods: Includes reactions like the Perkin reaction and Knoevenagel condensation.
Synthesis Analysis

Methods

  1. Perkin Reaction: This is one of the most common methods for synthesizing cinnamic acid. The reaction involves the condensation of benzaldehyde with acetic anhydride in the presence of a base catalyst such as sodium acetate. For example, a typical procedure involves mixing 0.05 moles of benzaldehyde with 0.073 moles of acetic anhydride and 0.03 moles of sodium acetate, followed by sonication at elevated temperatures .
  2. Knoevenagel Condensation: This method utilizes malonic acid and aromatic aldehydes, often facilitated by bases like triethylamine or piperidine. A notable study highlighted a pyridine-free approach using triethylamine as both a base and solubilizing agent, yielding high purity and yield without significant side products .
  3. Direct Synthesis: Recent advancements have introduced direct synthesis methods using aromatic aldehydes and aliphatic carboxylic acids under reflux conditions with boron tribromide as a reagent, achieving moderate to high yields .

Technical Details

The synthesis typically requires controlled conditions such as temperature and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of synthesized cinnamic acid .

Molecular Structure Analysis

Structure

Cinnamic acid features a trans configuration around its double bond between the carbon atoms adjacent to the carboxylic group. Its structure can be represented as follows:

Cinnamic Acid Structure C6H5CH=CHCOOH\text{Cinnamic Acid Structure }\text{C}_6\text{H}_5\text{CH}=\text{CHCOOH}

Data

  • Molecular Formula: C9H10O2C_9H_{10}O_2
  • Molecular Weight: 150.18 g/mol
  • Melting Point: Approximately 133 °C
  • Boiling Point: Approximately 202 °C
Chemical Reactions Analysis

Cinnamic acid participates in various chemical reactions due to its functional groups:

  1. Esterification: Cinnamic acid reacts with alcohols to form esters, which are used in flavoring and fragrance industries.
  2. Amidation: The formation of amides from cinnamic acid can enhance its biological activity, particularly in pharmaceutical applications .
  3. Reduction Reactions: Cinnamic acid can be reduced to form hydrocinnamic acid through catalytic hydrogenation.

Technical Details

The efficiency of these reactions often depends on factors such as temperature, solvent choice, and catalysts used. For instance, the use of ultrasound in synthesis has been shown to improve yields by reducing reaction times .

Mechanism of Action

The biological activity of cinnamic acid is attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity: Cinnamic acid exhibits significant antioxidant properties, which help in neutralizing free radicals in biological systems.
  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential against inflammatory diseases.
  • Antimicrobial Properties: Research indicates that cinnamic acid possesses antimicrobial effects against various pathogens, making it useful in food preservation and pharmaceuticals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Characteristic sweet aroma
  • Solubility: Soluble in organic solvents like ethanol and ether; slightly soluble in water.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic group.
  • Reactivity: Reacts readily with bases and alcohols; undergoes polymerization under certain conditions.

Relevant Data or Analyses

Analytical techniques such as FTIR reveal characteristic absorption bands corresponding to functional groups:

  • Carbonyl group (C=O): ~1689 cm1^{-1}
  • Aromatic ring vibrations: ~1580 cm1^{-1} - 1600 cm1^{-1} .
Applications

Cinnamic acid has diverse applications across various fields:

  1. Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activities.
  2. Food Industry: Acts as a flavoring agent and preservative owing to its antimicrobial properties.
  3. Cosmetics: Incorporated into formulations for its fragrance and skin benefits.
  4. Agriculture: Investigated for use as a natural pesticide due to its effectiveness against certain pests.
Introduction to Cinnamic Acid

Chemical Structure and Isomerism

Cinnamic acid possesses a planar molecular structure characterized by an acrylic acid group (-CH=CH-COOH) attached to a benzene ring. The IUPAC name for the naturally prevalent form is (E)-3-phenylprop-2-enoic acid, indicating the trans configuration across the alkene double bond. The cis isomer, known as allocinnamic acid, is less common in nature and tends to be less stable due to steric repulsion between the phenyl ring and the carboxylic acid group [2] [6]. This structural arrangement creates a conjugated π-electron system extending from the phenyl ring through the vinyl group to the carbonyl oxygen, contributing to its UV absorption properties and reactivity. The molecule can undergo characteristic reactions including:

  • Electrophilic addition across the double bond (e.g., bromination yielding 2,3-dibromo-3-phenylpropanoic acid)
  • Reduction of the carboxylic acid group or alkene bond
  • Esterification reactions with alcohols
  • Decarboxylation under specific conditions [6] [9]

The crystalline structure of trans-cinnamic acid has been extensively studied via X-ray crystallography, revealing a monoclinic crystal system with density of 1.2475 g/cm³. Its melting point is 133°C, and it decomposes rather than boiling cleanly, though it is often reported with a boiling point around 300°C [2] [9].

Table 1: Fundamental Properties of trans-Cinnamic Acid

PropertyValue
Molecular FormulaC₉H₈O₂
Molar Mass148.16 g/mol
Physical StateWhite crystalline solid
Melting Point133°C
Density1.2475 g/cm³
Solubility in Water500 mg/L (20°C)
pKa4.44
Characteristic OdorHoney-like

Natural Sources and Biosynthesis Pathways

Cinnamic acid is widely distributed in the plant kingdom, occurring in various fruits, vegetables, spices, and medicinal plants. Significant natural sources include:

  • Cinnamon bark (Cinnamomum spp.), particularly Cinnamomum cassia, which represents a primary commercial source
  • Balsam resins such as storax (from Liquidambar species)
  • Fruits: Grapes (Vitis vinifera), citrus fruits, apples, plums, and blueberries
  • Vegetables: Spinach (Spinacia oleracea), celery (Apium graveolens), brassicas, tomatoes, and artichokes (Cynara cardunculus)
  • Legumes and grains: Soybeans, peanuts (Arachis hypogaea), wheat bran, and rice
  • Beverage sources: Coffee beans (Coffea spp.), tea leaves (Camellia sinensis), and cocoa (Theobroma cacao) [1] [3] [8]

In plants, cinnamic acid serves as a central metabolic intermediate in the biosynthesis of numerous structurally complex phenolic compounds, including lignins (structural polymers), flavonoids, coumarins, stilbenes, and tannins. Its biosynthesis occurs via the shikimate pathway, specifically through the deamination of L-phenylalanine catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) [1] [6]. This reaction eliminates ammonia from phenylalanine to yield trans-cinnamic acid and represents a key regulatory step channeling carbon from primary metabolism into the phenylpropanoid pathway:

L-Phenylalanine → trans-Cinnamic Acid + NH₃

Following its formation, cinnamic acid undergoes various enzymatic modifications, including:

  • Hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid
  • Methylation by O-methyltransferases (e.g., forming ferulic acid from caffeic acid)
  • Activation by coenzyme A (CoA) ligases to form cinnamoyl-CoA thioesters
  • Chain shortening or elongation reactions [1] [10]

Table 2: Natural Occurrence of Cinnamic Acid and Key Derivatives in Dietary Sources

CompoundPrimary Natural SourcesRelative Abundance
Cinnamic AcidCinnamon bark, honey, shea butter, grapes, spinachVariable; high in cinnamon
Ferulic AcidCereal bran (wheat, rice), coffee, artichokes, bamboo shootsMost abundant in grains
Caffeic AcidCoffee, blueberries, apples, plums, artichokes, sweet potatoesDominant in many fruits
p-Coumaric AcidPeanuts, garlic, basil, citrus fruits, tomatoesHigh in peanuts & citrus
Sinapic AcidRye, citrus fruits, berries, brassica vegetablesAbundant in rye & berries

Historical Context and Traditional Uses

The isolation of cinnamic acid dates to 1872, credited to chemists Friedrich Konrad Beilstein (of Beilstein's Handbook fame) and A. Kuhlberg who first obtained it from cinnamon oil and balsam resins [2] [5]. Early commercial production relied on the Perkin reaction, developed by William Henry Perkin in the 1870s, involving the base-catalyzed condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate [6] [9]. This method facilitated large-scale production and spurred chemical investigations into its derivatives:

C₆H₅CHO + (CH₃CO)₂O → C₆H₅CH=CHCOOH + CH₃COOH

Traditional applications leveraged its aromatic properties and biological activities:

  • Perfumery and Fragrance: Conversion to volatile esters (methyl cinnamate, ethyl cinnamate, benzyl cinnamate) for use in perfumes, soaps, and cosmetics due to their sweet, balsamic notes [2] [5] [8]
  • Flavor Industry: Natural occurrence in cinnamon oil (where cinnamaldehyde predominates) contributed to its traditional use as a flavor component in foods and beverages [1]
  • Traditional Medicine: Incorporated into Ayurvedic preparations as a cosmetic ingredient for its purported immediate beautifying effects. Cinnamon itself held significant traditional value across cultures for various health applications [7]
  • Preservation: Historical use as a broad-spectrum antimicrobial agent in food preservation, though its strong organoleptic properties limit modern food applications [1]

The compound's significance expanded in the 20th century with its identification as a biosynthetic precursor to lignins and numerous plant secondary metabolites. Its role as a synthetic intermediate became increasingly important, notably in the production pathway for the artificial sweetener aspartame (via enzymatic amination with phenylalanine) [2] [5]. The exploration of its ultraviolet (UV) absorption properties also led to its incorporation in early sunscreen formulations [9].

Table 3: Historical and Traditional Applications of Cinnamic Acid

Application DomainTraditional Use/FormBasis of Utilization
PerfumeryEsters (methyl/ethyl cinnamate)Sweet, balsamic, floral fragrance notes
FlavoringComponent of cinnamon oil and balsamsContributes to spicy-sweet flavor profile
Cosmetics (Ayurveda)Direct incorporation in beautifying preparationsImmediate aesthetic effects [7]
Functional ResinsStorax balsam in ointments and adhesivesBalsamic properties and fixative capacity
Material ScienceIntermediate for synthetic indigo productionChemical reactivity of the conjugated system

Properties

CAS Number

35703-32-3

Product Name

Cinametic acid

IUPAC Name

3-[4-(2-hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8,13H,6-7H2,1H3,(H,14,15)

InChI Key

YNUMZJCKFQVSRH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCCO

Synonyms

cinametic acid
cinametique acid
Transoddi

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCCO

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCCO

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